Ethyl 3-(oxolan-3-yl)propanoate
Overview
Description
Ethyl 3-(oxolan-3-yl)propanoate is an ester compound with the molecular formula C9H16O3. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(oxolan-3-yl)propanoate can be synthesized through the esterification of 3-(oxolan-3-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to separate the ester from the reaction mixture and remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(oxolan-3-yl)propanoate undergoes various chemical reactions, including:
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: 3-(oxolan-3-yl)propanoic acid and ethanol.
Reduction: 3-(oxolan-3-yl)propanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 3-(oxolan-3-yl)propanoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of flavoring agents, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(oxolan-3-yl)propanoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations to form desired products. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to specific biochemical pathways .
Comparison with Similar Compounds
Ethyl 3-(oxolan-3-yl)propanoate can be compared with other esters, such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Ethyl propanoate: Used in the synthesis of various chemicals and as a flavoring agent.
Uniqueness
This compound is unique due to its specific structure, which includes an oxolane ring. This structural feature imparts distinct chemical and physical properties, making it valuable in specialized applications .
Conclusion
This compound is a versatile ester with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for various scientific research and industrial processes.
Properties
IUPAC Name |
ethyl 3-(oxolan-3-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(10)4-3-8-5-6-11-7-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKROAULOSXRIHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694792 | |
Record name | Ethyl 3-(oxolan-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766539-77-9 | |
Record name | Ethyl 3-(oxolan-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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